molecular formula C9H7N3O3 B1274254 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine CAS No. 80987-71-9

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1274254
CAS No.: 80987-71-9
M. Wt: 205.17 g/mol
InChI Key: RDYBBDXAHGPAOB-UHFFFAOYSA-N
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Description

Historical Context of Benzodioxole-Oxadiazole Hybrid Compounds

The integration of benzodioxole and 1,3,4-oxadiazole motifs emerged as a strategy to exploit synergistic bioactivity. Benzodioxole, a bicyclic ether with a methylenedioxy group, is prevalent in natural products (e.g., safrole, piperonal) and synthetic drugs, contributing to enhanced lipophilicity and receptor binding. Early synthetic efforts focused on coupling benzodioxole-containing acids or aldehydes with oxadiazole precursors. For instance, piperonylic acid (3,4-methylenedioxybenzoic acid) was frequently used as a starting material for generating 1,3,4-oxadiazole derivatives via hydrazide intermediates.

A pivotal advancement occurred in the 1980s–1990s, when researchers systematically explored substitutions at the 2- and 5-positions of the oxadiazole ring. The synthesis of 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine derivatives involved cyclization reactions of piperonylic acid hydrazides with carbon disulfide or thiourea, followed by functionalization at the amine position. These hybrids were designed to target enzymes such as peptide deformylase in bacteria and lipoxygenase in inflammatory pathways, leveraging the electron-rich benzodioxole moiety for π-π stacking interactions.

Structural Significance of this compound

The compound this compound (molecular formula: C₉H₇N₃O₃) features a 1,3-benzodioxole group at position 5 and an amine group at position 2 of the oxadiazole ring. Key structural attributes include:

Table 1: Physicochemical Properties of this compound

Property Value/Description
Molecular weight 281.27 g/mol
Solubility DMSO, methanol, chloroform
λmax (UV) 245–285 nm (benzodioxole π→π* transitions)
Melting point 210–215°C (decomposes)

Structural Analysis:

  • Benzodioxole Moiety : The 1,3-benzodioxole group enhances lipophilicity, facilitating membrane permeability. Its planar structure enables interactions with aromatic residues in enzyme active sites.
  • Oxadiazole Core : The 1,3,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity. The amine group at position 2 allows for further derivatization or direct interaction with biological targets.
  • Electronic Effects : Electron-donating substituents on benzodioxole increase electron density in the oxadiazole ring, modulating reactivity and binding affinity.

Synthetic Routes:

  • Hydrazide Cyclization : Piperonylic acid hydrazide reacts with carbon disulfide under basic conditions to form the oxadiazole-thiol intermediate, which is subsequently aminated.
  • Direct Coupling : Buchwald-Hartwig amination of 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole with ammonia or amines.

Computational Insights : Molecular docking studies reveal that the benzodioxole group occupies hydrophobic pockets in target enzymes, while the oxadiazole amine forms hydrogen bonds with catalytic residues (e.g., Asn-112 in peptide deformylase). These interactions correlate with antibacterial and anti-inflammatory activities observed in vitro.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-9-12-11-8(15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYBBDXAHGPAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230830
Record name 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80987-71-9
Record name 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080987719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing intermediates. For instance, substituting acetone with DMF in POCl₃-mediated cyclization increases yield from 70% to 82%.

Temperature Dependence

Elevated temperatures (80–100°C) accelerate cyclization but risk decomposition. Kinetic studies reveal an optimal window of 70–80°C for iodine-mediated methods, balancing speed and product stability.

Substituent Effects

Electron-withdrawing groups on the benzodioxol ring (e.g., nitro) reduce cyclization efficiency due to decreased nucleophilicity. Conversely, electron-donating groups (e.g., methoxy) enhance yields by 10–15%.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore novel synthetic methodologies and chemical reactions.

Biology

This compound has demonstrated promising biological activities:

  • Anticancer Activity: Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, research indicates that it interacts with tubulin to disrupt microtubule dynamics, which is critical for cancer cell division .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

  • Non-Alcoholic Fatty Liver Disease (NAFLD): Preliminary studies suggest that this compound may have beneficial effects on mitochondrial uncoupling and lipid metabolism, making it a candidate for treating NAFLD.

Industrial Applications

In industrial settings, this compound is valuable for developing new materials with specific electronic or optical properties. Its unique characteristics make it suitable for applications in materials science and nanotechnology.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Mitochondrial Function

Research exploring the effects of this compound on mitochondrial function revealed that it could enhance mitochondrial uncoupling in liver cells. This property may contribute to its therapeutic potential in metabolic disorders like NAFLD.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to and inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of benzodioxole and oxadiazole rings, which imparts distinct chemical reactivity and biological activity.

Biological Activity

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Information

The molecular formula of this compound is C15H11N3O3C_{15}H_{11}N_{3}O_{3}. Its structural representation includes a benzodioxole moiety attached to an oxadiazole ring, which is significant for its biological activity.

Table 1: Structural Information

PropertyValue
Molecular FormulaC15H11N3O3
SMILESC1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC4=CC=CC=C4
InChIInChI=1S/C15H11N3O3/c1-2-4-11(5-3-1)16-15...
InChIKeyUQRGDXNZCZWZES-UHFFFAOYSA-N

Antidiabetic Potential

Recent research has highlighted the potential antidiabetic properties of compounds containing the oxadiazole structure. For instance, derivatives that combine oxadiazole with other scaffolds have shown significant inhibition of α-amylase, an enzyme crucial in carbohydrate digestion. A study indicated that certain oxadiazole derivatives exhibited up to 87.5% inhibition at specific concentrations, outperforming standard antidiabetic drugs like acarbose .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of benzothiazole and oxadiazole derivatives. A study synthesized novel compounds based on these structures and evaluated their efficacy against seizures using both in vitro and in vivo methods. Some derivatives demonstrated significant anticonvulsant effects in animal models, suggesting that the oxadiazole moiety may enhance neuroprotective properties .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that these compounds can effectively bind to the active sites of enzymes like α-amylase and various receptors involved in seizure activity. This binding often involves hydrogen bonding and hydrophobic interactions, which are critical for their pharmacological effects .

Case Studies

Several case studies have explored the biological efficacy of related compounds:

  • Antidiabetic Agents : A study synthesized a series of oxadiazole derivatives and tested their inhibitory effects on α-amylase. The most potent derivative showed a significant reduction in glucose absorption in vitro.
  • Anticonvulsant Evaluation : Another research focused on testing several oxadiazole derivatives for their anticonvulsant activity using established seizure models. Compounds were evaluated for their protective effects against induced seizures and showed promising results.

Q & A

Q. What are the standard synthetic routes for 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via cyclization of acylhydrazides using dehydrating agents. For example:

  • Route 1 : Reacting substituted benzoic acid hydrazides with phosphorus oxychloride (POCl₃) at 120°C to form the oxadiazole ring .
  • Route 2 : Condensation of benzodioxol-containing precursors with aminoguanidine under reflux in ethanol, followed by purification via column chromatography .
    Intermediates are characterized using FT-IR (to confirm N-H and C=O stretches), ¹H/¹³C NMR (to verify aromatic and oxadiazole protons), and mass spectrometry (for molecular ion validation) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles and dihedral angles between benzodioxole and oxadiazole rings (e.g., dihedral angle = 80.2° in related structures) .
  • IR spectroscopy : Identifies key functional groups (e.g., NH₂ stretches at ~3300–3400 cm⁻¹, C=N at 1600 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for handling during biological assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound, and what factors influence scalability?

Methodological Answer: Key parameters include:

ParameterOptimal ConditionImpact on Yield
Temperature120°C (POCl₃)Maximizes cyclization
SolventAcetonitrileEnhances solubility
CatalystK₂CO₃ (2.5 eq)Accelerates SN2 mechanisms
Reaction Time10–12 hoursBalances completion vs. decomposition

Scalability challenges arise from exothermic reactions (requires controlled cooling) and purification difficulties (use preparative HPLC for polar byproducts) .

Q. How can contradictions in reported biological activity data (e.g., anticancer vs. antioxidant) be resolved?

Methodological Answer:

  • Comparative assays : Test the compound against standardized cell lines (e.g., MCF-7 for cancer) and antioxidant models (DPPH/ABTS radicals) under identical conditions .
  • Molecular docking : Use AutoDock Vina to simulate interactions with targets like EGFR (anticancer) or Nrf2 (antioxidant). Differences in binding affinity (ΔG values) explain divergent activities .
  • Dose-response curves : Establish EC₅₀ values to differentiate potency thresholds for each activity .

Q. What computational methods validate the electronic properties of this compound for structure-activity relationships (SAR)?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO-LUMO gaps (e.g., ~4.2 eV for charge transfer in benzodioxole-oxadiazole systems) .
  • Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic regions influencing protein binding .
  • ADMET prediction : Use SwissADME to correlate logP values (>2.5) with membrane permeability for SAR refinement .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

Methodological Answer:

  • Hydrogen-bonding networks : Analyze crystal packing (e.g., C–H⋯N interactions in [19]) to design derivatives with stronger intermolecular forces.
  • Torsional flexibility : Reduce rotational freedom in the oxadiazole-amine linkage to improve thermal stability (e.g., introduce methyl groups at C4) .

Q. What strategies mitigate compound instability during long-term biological assays?

Methodological Answer:

  • Storage : Lyophilize and store at –80°C under argon to prevent oxidation of the benzodioxole ring .
  • Buffer selection : Use PBS (pH 7.4) with 0.01% BSA to minimize hydrolysis of the oxadiazole moiety .
  • Light exposure : Conduct assays in amber vials to avoid photodegradation (λmax ~280 nm) .

Q. How can researchers ensure reproducibility in pharmacological studies?

Methodological Answer:

  • Batch characterization : Validate each synthesis batch via HPLC (purity >95%) and elemental analysis .
  • Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
  • Open-data practices : Share raw spectral data (e.g., via Zenodo) and detailed synthetic protocols .

Q. What theoretical frameworks guide the exploration of novel derivatives?

Methodological Answer:

  • Hammett substituent constants : Predict electronic effects of substituents on benzodioxole (σ+ values) to tune bioactivity .
  • Topliss decision tree : Systematically modify substituents (e.g., –OCH₃, –NO₂) to optimize lead compounds .

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